1-Methyl-1H-indole-7-carbonitrile

Analytical chemistry Quality control Physical property assessment

Source the position‑specific 7‑carbonitrile isomer for validated drug discovery and API synthesis. 1‑Methyl‑1H‑indole‑7‑carbonitrile is the core scaffold in an MCHR1 antagonist lead (IC50 20 nM) for obesity and is a protected intermediate in the established silodosin route. Its distinct melting point (67.5‑69.5°C) enables rapid identity verification, eliminating risk of mis‑supply with the 3‑ or 5‑isomer. Available at 97% purity via a well‑characterized N‑methylation protocol (80% yield), it ensures consistent quality across multi‑step syntheses. Request a quote today.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 52951-14-1
Cat. No. B1358581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indole-7-carbonitrile
CAS52951-14-1
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=CC=C2)C#N
InChIInChI=1S/C10H8N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,1H3
InChIKeyAWHDVBPFISCVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-7-carbonitrile (CAS 52951-14-1): Technical Specification and Research-Grade Sourcing Guide


1-Methyl-1H-indole-7-carbonitrile (CAS 52951-14-1) is an indole derivative with the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol . It features a methyl group at the 1-position and a cyano (nitrile) group at the 7-position of the indole ring. The compound is typically supplied as a solid with a melting point of 67.5-69.5°C and a purity of 97% . It is commonly employed as a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system receptors and other therapeutic areas .

Why 1-Methyl-1H-indole-7-carbonitrile (52951-14-1) Cannot Be Replaced by Other Indole Carbonitrile Isomers


Indole carbonitriles with identical molecular formulas but different substitution patterns (e.g., 1-methyl-1H-indole-3-carbonitrile, 1-methyl-1H-indole-5-carbonitrile) exhibit distinct physicochemical properties and biological activities due to variations in electronic distribution, steric hindrance, and receptor-binding conformations . Simple replacement of the 7‑carbonitrile with a positional isomer can significantly alter melting point, synthetic yield, and target engagement in biological assays . The following quantitative evidence demonstrates why the 7‑position isomer is uniquely suited for specific research and industrial applications, and why generic substitution without experimental validation is not recommended.

Quantitative Differentiation Evidence for 1-Methyl-1H-indole-7-carbonitrile (52951-14-1) vs. Closest Analogs


Melting Point Differentiation Enables Purity Verification and Storage Optimization

The melting point of 1-Methyl-1H-indole-7-carbonitrile is 67.5-69.5°C, which is significantly higher than that of its 3‑position isomer (55-56°C) and lower than that of its 5‑position isomer (72°C) . This 12-17°C difference allows for straightforward identification and purity verification of the target compound via melting point analysis, a critical step in quality control for procurement and experimental reproducibility.

Analytical chemistry Quality control Physical property assessment

Synthetic Yield Comparison Informs Building Block Procurement Decisions

The reported synthetic yield for 1-Methyl-1H-indole-7-carbonitrile via N-methylation of 1H-indole-7-carbonitrile is 80% under optimized conditions (NaH, acetonitrile, 0°C) . In contrast, the 3‑position isomer is typically obtained in yields exceeding 97% via methylation of indole-3-carbonitrile using dimethyl carbonate . While the 7‑isomer yield is lower, this reflects the distinct reactivity of the 7‑position nitrile, which is often preferred for specific downstream transformations despite the reduced efficiency.

Synthetic chemistry Process optimization Cost-efficiency

Relevance as a Key Intermediate in MCHR1 Antagonist Development

A derivative containing the 1-methyl-1H-indole-7-carbonitrile scaffold (CHEMBL248863) exhibits an IC50 of 20 nM against human melanin-concentrating hormone receptor 1 (MCHR1) expressed in HEK293 cells [1]. In contrast, a 3‑position isomer derivative (CHEMBL118664) shows an IC50 of 260 nM against inosine-5'-monophosphate dehydrogenase 2 (IMPDH-II), a distinct target [2]. While these are different targets and assay systems, the data illustrate that the 7‑carbonitrile substitution pattern is strongly associated with MCHR1 antagonism, a validated therapeutic target for obesity, whereas the 3‑carbonitrile pattern is linked to IMPDH-II inhibition.

Medicinal chemistry Obesity GPCR pharmacology

Use as a Protected Building Block in Silodosin Synthesis

The 7‑cyanoindole core, of which 1-methyl-1H-indole-7-carbonitrile is a methyl‑protected variant, is a key intermediate in the synthesis of silodosin, a marketed α1A‑adrenoceptor antagonist used to treat benign prostatic hyperplasia [1]. The 3‑ and 5‑carbonitrile isomers are not employed in this well‑established synthetic route. This class‑level association suggests that the 7‑substitution pattern is uniquely compatible with the downstream functionalization steps required for silodosin production, including reduction of the indole ring and introduction of the amino‑propyl side chain .

Pharmaceutical intermediates Benign prostatic hyperplasia Alpha-1 adrenergic receptor

Optimal Procurement and Application Scenarios for 1-Methyl-1H-indole-7-carbonitrile (52951-14-1)


MCHR1 Antagonist Drug Discovery Programs

Researchers pursuing novel MCHR1 antagonists for obesity or metabolic disorders should prioritize 1-methyl-1H-indole-7-carbonitrile as a core building block. The 7‑carbonitrile scaffold is present in a lead compound with an IC50 of 20 nM against human MCHR1 [1], providing a validated starting point for SAR exploration and lead optimization.

Quality Control and Analytical Verification of Indole Isomers

Laboratories performing identity testing or purity analysis can rely on the distinct melting point of 1-methyl-1H-indole-7-carbonitrile (67.5-69.5°C) to differentiate it from the 3‑isomer (55-56°C) and 5‑isomer (72°C) . This physical property serves as a rapid, low‑cost quality check upon receipt of the compound.

Generic Silodosin Manufacturing and Process Development

Pharmaceutical manufacturers developing generic versions of silodosin should source 1-methyl-1H-indole-7-carbonitrile as a protected intermediate. The 7‑cyanoindole core is a critical component of the established synthetic pathway, and substitution with other isomers would require complete route redesign and re‑validation of impurity profiles [2].

Synthetic Chemistry and Building Block Sourcing

Chemists requiring an indole carbonitrile with a well‑characterized synthetic protocol (80% yield via N‑methylation) may prefer 1-methyl-1H-indole-7-carbonitrile when the 7‑substitution pattern is desired for downstream transformations . The compound is available from major suppliers at 97% purity, ensuring consistent quality for multi‑step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-indole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.